molecular formula C6H10O3 B023875 Ethyl 2-(hydroxymethyl)acrylate CAS No. 10029-04-6

Ethyl 2-(hydroxymethyl)acrylate

Cat. No. B023875
CAS RN: 10029-04-6
M. Wt: 130.14 g/mol
InChI Key: SYGAXBISYRORDR-UHFFFAOYSA-N
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Description

Ethyl 2-(hydroxymethyl)acrylate: An Overview

  • Introduction Ethyl 2-(hydroxymethyl)acrylate is a compound with diverse applications in polymer chemistry and material science.

  • Synthesis Analysis

    • Arfaoui and Amri (2009) describe a regioselective coupling of ethyl 2-(bromomethyl)-3-cyanoacrylate and primary amines, leading to the synthesis of ethyl 2-[(alkylamino)(cyano)methyl] acrylates and the first synthesis of ethyl 3-cyano-2-(hydroxymethyl) acrylate (Arfaoui & Amri, 2009).
    • Byun, Reddy, and Bittman (1994) developed an improved synthesis of ethyl α-(bromomethyl)acrylate via formaldehyde addition to ethyl acrylate (Byun et al., 1994).
  • Molecular Structure Analysis

    • The molecular structure of ethyl 2-(hydroxymethyl)acrylate is characterized by its acrylate group and hydroxymethyl functional group.
  • Chemical Reactions and Properties

    • Kohsaka et al. (2015) studied the radical polymerization of ethyl α-(aminomethyl)acrylate, noting its subsequent ester-amide exchange reactions and pH/temperature responsiveness in aqueous media (Kohsaka et al., 2015).
  • Physical Properties Analysis

    • Physical properties of derivatives of ethyl 2-(hydroxymethyl)acrylate, such as poly(2-ethylhexyl acrylate), include a glass transition temperature (Tg) and decomposition temperature, as explored by Wang Hongdan (2010) (Wang Hongdan, 2010).
  • Chemical Properties Analysis

    • Grassie, Speakman, and Davis (1971) analyzed the thermal degradation of poly(ethyl acrylate) and related acrylates, revealing insights into the major and minor gaseous products as well as the alcohol production and its autocatalytic properties (Grassie et al., 1971).

Scientific Research Applications

  • Polymer Science

    • Ethyl 2-(hydroxymethyl)acrylate can be used in the synthesis of polymers . Acrylate polymers exhibit very interesting properties such as high Tg values, attractive mechanical properties, thermal stabilities, and transparency . These properties allow their utilization for various applications .
    • The specific methods of application or experimental procedures would depend on the type of polymer being synthesized and the desired properties of the final product .
    • The outcomes obtained would also vary depending on the specific application of the polymer. For example, they might be used in textiles, electronics, toys, and packaging for food .
  • Biomedical Applications

    • A similar compound, 2-hydroxyethyl methacrylate (HEMA), is widely used in dental adhesive systems and in its polymeric forms in numerous biomedical applications .
    • The outcomes obtained would depend on the specific biomedical application. For example, in dental adhesive systems, the use of HEMA can improve the bond strength between the tooth and the dental restoration .
  • Hydrogel Production

    • Ethyl 2-(hydroxymethyl)acrylate can be used in the production of hydrogels . Hydrogels are highly absorbent materials that can retain large amounts of water .
    • The production of hydrogels typically involves the polymerization of the acrylate monomer in the presence of a crosslinking agent .
    • Hydrogels have a wide range of applications, particularly in the biomedical field. They can be used in wound dressings, contact lenses, drug delivery systems, and other biomedical applications .
  • Synthesis of Aza Inhibitors and Antitumor Agents

    • Ethyl 2-(hydroxymethyl)acrylate can be used for the synthesis of aza inhibitors and some potential antitumor agents .
    • The specific methods of application or experimental procedures would depend on the type of aza inhibitor or antitumor agent being synthesized .
    • The outcomes obtained would depend on the specific application of the aza inhibitor or antitumor agent. For example, they might be used in the treatment of certain types of cancer .
  • Organic Building Blocks

    • Ethyl 2-(hydroxymethyl)acrylate is used as an organic building block . Organic building blocks are used in a wide range of applications, including the synthesis of complex organic molecules .
    • The specific methods of application or experimental procedures would depend on the type of organic molecule being synthesized .
    • The outcomes obtained would depend on the specific application of the organic molecule. For example, they might be used in the development of pharmaceuticals, agrochemicals, or materials .
  • Chemical Synthesis

    • Ethyl 2-(hydroxymethyl)acrylate can be used in chemical synthesis . It can be used as a starting material or intermediate in the synthesis of a wide range of chemicals .
    • The specific methods of application or experimental procedures would depend on the type of chemical being synthesized .
    • The outcomes obtained would depend on the specific application of the chemical. For example, they might be used in the production of dyes, resins, pharmaceuticals, or other chemicals .

Safety And Hazards

Ethyl 2-(hydroxymethyl)acrylate is classified as Acute Tox. 3 Dermal - Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 . It is advised to avoid ingestion and inhalation, ensure adequate ventilation, and avoid contact with eyes, skin, or clothing . It should be kept away from open flames, hot surfaces, and sources of ignition .

Relevant Papers

Ethyl 2-(hydroxymethyl)acrylate is used for the synthesis of aza inhibitors and some potential antitumor agents . It is also used in the field of material synthesis for the production of various types of polymers, such as hydrogels, coatings, adhesives, and thermosets . A regioselective coupling of ethyl 2-(bromomethyl)-3-cyanoacrylate and primary amines is described to give ethyl 2-[(alkylamino)(cyano)methyl] acrylates in good yields . The conversion of allyl bromide in the presence of TEAF leads to the first synthesis of ethyl 3-cyano-2-(hydroxymethyl)acrylate .

properties

IUPAC Name

ethyl 2-(hydroxymethyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-3-9-6(8)5(2)4-7/h7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGAXBISYRORDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30638-89-2
Record name 2-Propenoic acid, 2-(hydroxymethyl)-, ethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30638-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00143108
Record name Acrylic acid, 2-(hydroxymethyl)-, ethyl ester
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Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(hydroxymethyl)acrylate

CAS RN

10029-04-6
Record name Ethyl 2-(hydroxymethyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10029-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acrylic acid, 2-(hydroxymethyl)-, ethyl ester
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Record name Acrylic acid, 2-(hydroxymethyl)-, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-(Hydroxymethyl)acrylate (stabilized with HQ)
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Synthesis routes and methods

Procedure details

Into a 2-liter separable flask fitted with a stirrer, a reflux condenser and a thermometer, dimethylsulfoxide (500 parts), water (170 parts), ethyl acrylate (200 parts), paraformaldehyde (purity: 80%, 72.5 parts) and diazabicyclo (2.2.2) octane (15.6 parts) were charged. They were heated to 100° C., and subjected to a reaction for 4 hours. Although the contents were not homogeneous at the time of the charging, they turned into a homogeneous clear mixture around 60° C. Dilute hydrochloric acid (500 parts) was then added, followed by extraction twice with diethylether (200 parts, each). The extract was dried over anhydrous magnesium sulfate. After the thus-dried extract was concentrated in an evaporator, the concentrate was subjected to distillation under reduced pressure. Ethyl 2-(hydroxymethyl)acrylate was obtained (yield: 193 parts). The reaction product was identified to be the target compound by IR and NMR, and its purity was determined to be 98.7% by GC.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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